2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid

Coordination Chemistry Ligand Design Transition Metal Complexes

2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid (CAS 62554-97-6, UNII B7H8N44X76, molecular formula C₁₈H₁₆N₂O₆, MW 356.3 g·mol⁻¹) is a symmetrical bis-amide bis-benzoic acid compound belonging to the carboxyamide ligand class. It is synthesised via condensation of phthalic anhydride with 1,2-ethylenediamine and functions as a binegative tetradentate (N₂O₂) ligand for transition metals.

Molecular Formula C18H16N2O6
Molecular Weight 356.3 g/mol
CAS No. 62554-97-6
Cat. No. B12700234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid
CAS62554-97-6
Molecular FormulaC18H16N2O6
Molecular Weight356.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)O)C(=O)O
InChIInChI=1S/C18H16N2O6/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26)
InChIKeyVDGWBERLBOLCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic Acid (CAS 62554-97-6): Procurement-Ready Identity and Physicochemical Profile


2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic acid (CAS 62554-97-6, UNII B7H8N44X76, molecular formula C₁₈H₁₆N₂O₆, MW 356.3 g·mol⁻¹) is a symmetrical bis-amide bis-benzoic acid compound belonging to the carboxyamide ligand class [1]. It is synthesised via condensation of phthalic anhydride with 1,2-ethylenediamine and functions as a binegative tetradentate (N₂O₂) ligand for transition metals [2]. The molecule features two 2-carboxybenzoyl moieties linked through amide bonds to an ethylene bridge, yielding a polydentate chelator with four ionisable protons and a predicted XLogP3-AA of 1.2 [1]. It is listed in the FDA Global Substance Registration System and the ECHA inventory (EC 263-593-7), confirming its regulatory traceability for industrial and research procurement [3].

Why Generic Substitution of 2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic Acid (CAS 62554-97-6) Fails: The Amide-Spacer Differentiator


Substituting this compound with a generic 'bis-benzoic acid ethylenediamine derivative' is scientifically unsound because the two amide carbonyl spacers between the ethylene bridge and the aromatic carboxylate moieties fundamentally alter the donor-atom set, chelate-ring size, and electronic character of the ligand [1]. In the target compound, coordination occurs through deprotonated carboxylate oxygens and nondeprotonated amide nitrogens (N₂O₂), producing strong-field square-planar complexes [2]. In contrast, the structurally closest analog—Ethylene Diamine N,N′-bis-benzoic Acid (EDBBA, CAS 34827-82-2)—lacks the carbonyl spacers and coordinates through azomethine-type nitrogen and carboxylate oxygen donors, yielding a different coordination geometry and stability profile [3]. The amide functionality additionally modulates the Brønsted acidity of the ligand, alters the selectivity for late transition metals (notably Pdᴵᴵ), and changes the magnetic exchange behaviour of its dinuclear Cuᴵᴵ complexes [2][3]. These differences are quantifiable, as demonstrated in the evidence items below.

Quantitative Differentiation Evidence for 2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic Acid (CAS 62554-97-6) vs. Comparator Compounds


Amide-N vs. Azomethine-N Donor Set Directs N₂O₂ Square-Planar Geometry: 62554-97-6 vs. EDBBA

The target compound (H₂L, BCOPHENH₂) coordinates metal centres through deprotonated carboxylate oxygens and nondeprotonated amide nitrogens, forming an N₂O₂ strong-field square-planar chromophore [1]. In contrast, the comparator ligand EDBBA (Ethylene Diamine N,N′-bis-benzoic Acid, CAS 34827-82-2) coordinates through azomethine-type nitrogen and carboxylate oxygen donors, producing a fundamentally different electronic environment [2]. Infrared spectral evidence for the target ligand confirms amide I bands at ~1620 cm⁻¹ that remain unshifted upon complexation, indicating non-participation of the amide carbonyl oxygen, while carboxylate Δν(CO₂) separations of 145–170 cm⁻¹ confirm bidentate carboxylate coordination [3]. The magnetic moment values of the Niᴵᴵ complex are consistent with diamagnetic square-planar geometry (μ ≈ 0 BM), ruling out tetrahedral or octahedral alternatives [1].

Coordination Chemistry Ligand Design Transition Metal Complexes

Metal-Complex Stability Follows Irving-Williams Order with Cuᴵᴵ Selectivity: Potentiometric Evidence for 62554-97-6

The stability constants of Mᴵᴵ complexes (M = Mn, Co, Ni, Cu, Zn) with the target ligand (L²⁻) were determined potentiometrically in 75% (v/v) aqueous DMF at 25 °C and 0.1 M NaClO₄ ionic strength [1]. The stability order was established as: Mnᴵᴵ < Coᴵᴵ < Niᴵᴵ < Cuᴵᴵ > Znᴵᴵ, which conforms to the classic Irving-Williams series [1]. This order indicates that Cuᴵᴵ forms the most stable 1:1 complex, with Znᴵᴵ displaying a distinct drop in stability relative to Cuᴵᴵ—a hallmark of N₂O₂ tetradentate ligands where Jahn-Teller distortion of Cuᴵᴵ and the amide-nitrogen donor preference for softer metal centres reinforce selectivity [1]. For the comparator EDBBA, the same Irving-Williams order was observed (Coᴵᴵ < Niᴵᴵ < Cuᴵᴵ), but the formation constants were determined under different solvent conditions (aqueous medium), and the absolute log K values are therefore not directly cross-comparable without solvent-effect correction [2].

Stability Constants Potentiometry Metal Ion Selectivity

Antiferromagnetic Coupling in Dinuclear Cuᴵᴵ Complexes: Magnetic Moment Differentiation (62554-97-6 vs. Theoretical Uncoupled Baseline)

The target compound (BCOPHENH₂) forms dimeric Cuᴵᴵ complexes of stoichiometry [Cu(BCOPHEN)]₂·2H₂O (hydrated) and [Cu(BCOPHEN)]₂ (anhydrous) [1]. Room-temperature magnetic susceptibility measurements yield effective magnetic moments (μeff) of 1.50 BM for the hydrated dimer and 1.52 BM for the anhydrous dimer [1]. These values are significantly subnormal compared to the spin-only value of ~1.73 BM expected for a magnetically dilute Cuᴵᴵ centre (S = ½, g ≈ 2.0) [1]. The subnormal moments indicate strong antiferromagnetic exchange coupling between the two Cuᴵᴵ centres mediated through the bridging carboxylate groups, a structural motif that models the active site of type III copper enzymes [1]. In comparison, the closely related analog BCOPENH₂ (aliphatic spacer) yields Cuᴵᴵ dimers with μeff = 1.47–1.50 BM, which, while also antiferromagnetic, exhibits different EPR g-values (g∥ = 2.21–2.22 for BCOPENH₂ vs. g∥ = 2.24 for BCOPHENH₂), reflecting the electronic influence of the aromatic vs. aliphatic spacer on the super-exchange pathway [1].

Bioinorganic Chemistry Type III Copper Enzymes Magnetochemistry

Palladium(II) Complexation: A Differentiator from Simpler Bis-Benzoic Acid Ligands for 62554-97-6

The target compound forms well-characterised complexes with Pdᴵᴵ, in addition to Coᴵᴵ, Niᴵᴵ, and Cuᴵᴵ [1]. The Pdᴵᴵ complex adopts a square-planar N₂O₂ coordination geometry, as confirmed by electronic spectroscopy and diamagnetism [1]. In contrast, the comparator ligand EDBBA has been studied exclusively with first-row transition metals (Coᴵᴵ, Niᴵᴵ, Cuᴵᴵ), and no reports of Pdᴵᴵ complexation have been identified in the peer-reviewed literature [2]. The ability of the target ligand to coordinate Pdᴵᴵ is attributed to the softer amide-nitrogen donor atoms, which are better matched to the softer Pdᴵᴵ centre (HSAB principle) compared with the harder azomethine-nitrogen donors in EDBBA [1][2]. This property is significant because Pdᴵᴵ complexes of N₂O₂ ligands are established platforms for cross-coupling catalysis, C–H activation, and antitumor metallodrug development [1].

Palladium Chemistry Catalyst Design Noble Metal Coordination

Validated Reverse-Phase HPLC Method Enables Quality Control and Purity Verification of CAS 62554-97-6

A validated reverse-phase HPLC method using a Newcrom R1 mixed-mode column has been established for the separation and quantification of 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid [1]. The method employs simple isocratic conditions and is compatible with UV detection, enabling routine purity assessment for incoming quality control [1]. The predicted octanol-water partition coefficient (XLogP3-AA = 1.2) and topological polar surface area (TPSA = 139.78 Ų) support the chromatographic behaviour observed, with moderate retention on reverse-phase media [2]. This analytical capability is particularly important because structurally similar impurities—such as the mono-amide intermediate (N-(2-aminoethyl)phthalamic acid) or unreacted phthalic anhydride hydrolysis products—can co-elute on conventional C18 columns without the mixed-mode selectivity provided by the Newcrom R1 stationary phase [1].

Analytical Chemistry HPLC Method Quality Control

Research and Industrial Application Scenarios for 2,2'-(1,2-Ethanediylbis(iminocarbonyl))bisbenzoic Acid (CAS 62554-97-6)


Biomimetic Model Ligand for Type III Copper Enzyme Active-Site Studies

The Cuᴵᴵ dimers of this ligand exhibit subnormal magnetic moments (μeff = 1.50–1.52 BM) and strong antiferromagnetic coupling, faithfully reproducing the magnetic behaviour of type III copper proteins such as hemocyanin and tyrosinase [1]. Researchers studying dioxygen activation, electron transfer in coupled binuclear copper sites, or designing functional enzyme mimics should procure this specific ligand (BCOPHENH₂) rather than the aliphatic analog BCOPENH₂, because the aromatic spacer imparts distinct EPR parameters (g∥ = 2.24) and carboxylate-bridge geometry that more accurately model the histidine-carboxylate coordination environment of the native enzyme active site [1].

Synthesis of Palladium(II) Pre-Catalysts for Cross-Coupling and C–H Functionalisation

The demonstrated ability of this ligand to form stable, square-planar Pdᴵᴵ complexes—confirmed by diamagnetism and electronic spectroscopy [2]—positions it as a viable N₂O₂ scaffold for constructing Pd precatalysts. In contrast to EDBBA, which lacks documented Pdᴵᴵ chemistry [3], this compound can be employed directly in catalyst screening workflows. The amide-nitrogen donor set confers intermediate σ-donor strength between amine and imine ligands, potentially tuning the electrophilicity of the Pd centre for specific substrate activation profiles [2].

Analytical Reference Standard for HPLC Method Development and Quality Control

The availability of a validated Newcrom R1 mixed-mode HPLC method [4] makes this compound suitable as an analytical reference standard for laboratories requiring identity confirmation and purity determination. The established chromatographic conditions eliminate the need for method scouting, reducing time-to-result in quality control workflows. The compound's physicochemical descriptors (XLogP3-AA = 1.2, TPSA = 139.78 Ų, 4 H-bond donors, 6 H-bond acceptors) [5] further support UV-based quantification in the 210–280 nm range, compatible with standard HPLC-DAD instrumentation.

Precursor for Metal-Organic Coordination Polymers and Supramolecular Assemblies

The tetradentate N₂O₂ coordination mode and the 1:1 metal–ligand stoichiometry established for Coᴵᴵ, Niᴵᴵ, and Cuᴵᴵ [2] make this bis-amide bis-benzoic acid a rigid, ditopic building block for coordination polymer synthesis. The aromatic spacer provides structural rigidity compared to the aliphatic BCOPENH₂ analog, which may enhance the crystallinity and porosity of the resulting metal-organic frameworks. The high thermal stability of the complexes (decomposition onset not less than 528 K; activation energy for ligand decomposition approximately 27–30 kJ·mol⁻¹ in Cu complexes) [1][2] ensures compatibility with solvothermal synthesis conditions.

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